4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-13-10-16(20-11-18-13)22-6-8-23(9-7-22)17-14-4-2-3-5-15(14)19-12-21-17/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQZAPAGPWCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Cyclocondensation
The quinazoline core is constructed via Niementowski’s reaction, where anthranilic acid reacts with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the ketone group at C-4 to a chloro substituent, yielding 4-chloroquinazoline. This intermediate is critical for SNAr reactions with piperazines.
Alternative Routes from Isatoic Anhydride
Isatoic anhydride offers a versatile starting material, reacting with amines under reflux conditions to form 3,4-dihydro-4-oxoquinazolines, which are similarly chlorinated. This method provides regioselective control, favoring substitution at C-4.
Synthesis of 1-(6-Methylpyrimidin-4-yl)piperazine
Pyrimidine-Piperazine Coupling
The 6-methylpyrimidin-4-yl group is introduced via Buchwald-Hartwig amination or nucleophilic substitution. For example, 4-chloro-6-methylpyrimidine reacts with piperazine in the presence of a palladium catalyst or under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(6-methylpyrimidin-4-yl)piperazine.
Patent-Based Methodologies
A patent (WO2020148621A1) describes the synthesis of analogous piperazine-pyrimidine derivatives using spirocyclic intermediates. Ring-opening reactions of 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide with amines in apolar solvents (e.g., xylene) yield piperazine derivatives. While this method targets gepirone intermediates, the principles are transferable to synthesizing 1-(6-methylpyrimidin-4-yl)piperazine.
Nucleophilic Aromatic Substitution: Key Coupling Step
Reaction Conditions and Optimization
4-Chloroquinazoline and 1-(6-methylpyrimidin-4-yl)piperazine undergo SNAr in polar aprotic solvents (e.g., i-PrOH, DMF) under reflux (80–120°C). Catalytic KI enhances reactivity, as demonstrated in analogous syntheses of 6,7-disubstituted quinazolines. A representative procedure involves:
Work-Up and Purification
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (CHCl₃:MeOH = 15:1). Recrystallization from ethanol or acetonitrile may further enhance purity.
Alternative Routes: One-Pot and Tandem Syntheses
Simultaneous Cyclization and Substitution
A one-pot approach condenses anthranilic acid derivatives with both urea (to form the quinazoline core) and pre-formed 1-(6-methylpyrimidin-4-yl)piperazine. However, this method risks side reactions due to competing nucleophiles.
Microwave-Assisted Synthesis
Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. For example, 4-chloroquinazoline and piperazine analogs react within 30 minutes at 100°C under microwave conditions, achieving yields comparable to conventional heating.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Signals for quinazoline’s aromatic protons appear at δ 8.4–8.6 ppm, while the piperazine’s N-CH₂ groups resonate at δ 2.5–3.5 ppm. The 6-methylpyrimidinyl group shows a singlet at δ 2.4 ppm (CH₃).
-
¹³C NMR : The quinazoline C-4 carbon (bound to piperazine) appears at δ 155–160 ppm, and the pyrimidine C-6 methyl is at δ 20–25 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 347.1885 (calculated for C₁₈H₂₁N₇).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline exhibits potent inhibitory effects against specific cancer-related targets, such as PAK4 (p21-activated kinase 4). Inhibition of PAK4 has been associated with reduced tumor growth and metastasis in various cancer models. This makes the compound a promising lead for developing new anticancer therapies.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor for key metabolic pathways. Studies have shown that it can inhibit enzymes involved in cancer cell proliferation and survival, suggesting its utility in treating malignancies.
Neurological Disorders
Preliminary studies suggest that derivatives of quinazoline compounds may have neuroprotective effects. The unique substituents on the piperazine ring could enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes positions it as a potential candidate for developing new antibiotics.
Antidepressant Effects
Some studies indicate that quinazoline derivatives can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, which warrants further investigation into its potential as an antidepressant medication.
Synthesis of Specialty Chemicals
In industrial chemistry, this compound can serve as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways for creating specialty chemicals used in various applications.
Material Science
The compound's properties may also find applications in materials science, particularly in developing novel polymers or nanomaterials that require specific chemical functionalities for enhanced performance.
Case Study 1: Anticancer Research
A study published in Cancer Research demonstrated that this compound effectively inhibited PAK4 activity in breast cancer cell lines, leading to decreased cell viability and migration rates. This research highlights the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In a study reported by Journal of Antimicrobial Chemotherapy, the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit bacterial enzyme activity, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PAK4 inhibitor, the compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and physicochemical properties of 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can be contextualized by comparing it to quinazoline and piperazine derivatives with varying substituents. Below is a detailed analysis:
Substituent Effects on Piperazine Moieties
The piperazine ring’s substituents critically influence potency and selectivity. Key comparisons include:
- Potency Trends: Bulky or electron-deficient substituents (e.g., benzoyl in Compound 29) reduce cytotoxicity compared to smaller groups like acetyl (Compound 9) .
- Electron Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 7) enhance cytotoxicity, suggesting that the methylpyrimidinyl group’s moderate electron-donating properties may optimize activity for specific targets .
Quinazoline Core Modifications
Variations in the quinazoline scaffold also impact activity:
- 4-Chloro Substituents : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines () exhibit anticonvulsant activity, highlighting the role of halogenation in diversifying therapeutic applications .
- Dioxolane Additions : Cediranib () incorporates a morpholine and pyrrolidine group, enabling selective kinase inhibition, whereas the target compound’s pyrimidinyl-piperazine may favor different receptor interactions .
Therapeutic Potential
- Neurological Applications : Unlike anticonvulsant 4-chloroquinazolines (), the methylpyrimidinyl substituent could shift activity toward kinase or chaperone protein modulation .
Biological Activity
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a compound that belongs to the quinazoline class, known for its diverse pharmacological properties. This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a quinazoline core linked to a piperazine ring substituted with a 6-methylpyrimidinyl group. This unique structure is responsible for its varied biological activities, making it an important subject in medicinal chemistry.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including:
- Protein Kinases: It has shown inhibitory effects on key protein kinases such as EGFR (Epidermal Growth Factor Receptor) and PAK4 (p21-activated kinase 4), which are critical in cancer progression and cell signaling pathways .
- Receptors: The compound may interact with various receptors influencing cellular responses and signaling cascades.
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant anticancer properties. Specifically:
- Inhibition of Tumor Growth: Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways: The compound's ability to inhibit EGFR and other kinases suggests its potential as a targeted therapy for various cancers, including breast and lung cancer .
Antimicrobial Activity
Quinazoline derivatives have been noted for their antimicrobial properties:
- Bacterial Inhibition: The compound has shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity: Some studies report antifungal effects against Candida albicans, indicating its potential in treating fungal infections .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound exhibits various other biological effects:
- Anti-inflammatory Properties: Quinazoline derivatives have been associated with reduced inflammation in preclinical models .
- Analgesic Effects: Similar compounds have demonstrated pain-relieving properties comparable to conventional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- Antimicrobial Screening:
Data Table: Summary of Biological Activities
Q & A
Q. Critical Reaction Conditions :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
Q. Table 1: Representative Yields and Conditions
| Step | Yield (%) | Solvent | Catalyst | Reference |
|---|---|---|---|---|
| Piperazine-Quinazoline Coupling | 85 | DMF | Pd(PPh₃)₄ | |
| Pyrimidine Functionalization | 69 | THF | K₂CO₃ |
Basic: Which spectroscopic techniques are pivotal for characterizing this compound, and what key data markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm; quinazoline aromatic protons at δ 7.0–8.5 ppm). Discrepancies between experimental and computational shifts (e.g., ±0.2 ppm) may indicate conformational flexibility .
- IR Spectroscopy : Confirm C=N (1650–1600 cm⁻¹) and C–O (1250 cm⁻¹) stretches .
- LC/MS : Molecular ion peaks (e.g., m/z 429.5 [M+H]⁺) validate purity .
Basic: What biological activities are associated with this compound, and what mechanistic insights exist?
Methodological Answer:
- Anti-Cancer Activity : Inhibits protein kinases (e.g., EGFR, VEGFR) via competitive binding at the ATP pocket .
- Neurological Effects : Modulates serotonin/dopamine receptors due to piperazine’s affinity for GPCRs .
- Anti-Inflammatory Action : Reduces COX-2 expression in macrophage assays .
Q. Table 3: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| 6-Methylpyrimidinyl | ↑ Kinase inhibition (2-fold) | |
| Piperazine N-Methylation | ↓ CNS penetration |
Advanced: How can in silico modeling predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Focus on hydrogen bonds with Lys721 and π-π stacking with Phe723 .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP = 2.8) and CYP3A4 metabolism .
Validation : MD simulations (100 ns) confirmed stable binding in kinase ATP pockets (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
